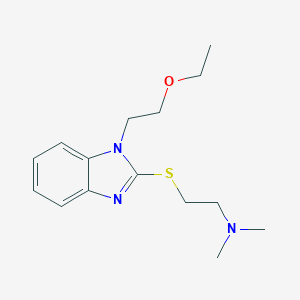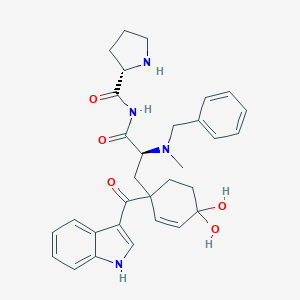
2-(3,5-dimethylphenoxy)-N-(2-propyl-2H-tetraazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethylphenoxy)-N-(2-propyl-2H-tetraazol-5-yl)acetamide, commonly known as "DPPTA," is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPPTA belongs to the class of tetrazole-containing compounds, which have been extensively studied for their biological and pharmacological properties.
科学的研究の応用
DPPTA has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, DPPTA has been shown to have neuroprotective effects against oxidative stress and excitotoxicity, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, DPPTA has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of anticancer drugs. In drug discovery, DPPTA has been used as a scaffold for the design of new compounds with improved biological activity.
作用機序
The mechanism of action of DPPTA is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In neuroscience, DPPTA has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress. In cancer research, DPPTA has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. DPPTA has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
DPPTA has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In neuroscience, DPPTA has been shown to protect neurons from oxidative stress and excitotoxicity, reduce inflammation, and improve cognitive function in animal models of neurodegenerative diseases. In cancer research, DPPTA has been shown to inhibit cancer cell growth and induce apoptosis, reduce tumor size and metastasis in animal models of cancer, and sensitize cancer cells to chemotherapy and radiation therapy. DPPTA has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.
実験室実験の利点と制限
DPPTA has several advantages for lab experiments, including its stability, solubility, and low toxicity. DPPTA is also relatively easy to synthesize and modify, making it a useful scaffold for the design of new compounds. However, DPPTA has some limitations for lab experiments, including its limited bioavailability and poor pharmacokinetic properties. DPPTA also has some potential off-target effects, which need to be carefully evaluated in future studies.
将来の方向性
There are several future directions for research on DPPTA, including:
1. Optimization of DPPTA derivatives with improved pharmacokinetic properties and selectivity for specific signaling pathways.
2. Evaluation of the neuroprotective and cognitive-enhancing effects of DPPTA in human clinical trials.
3. Development of DPPTA-based anticancer drugs with improved efficacy and reduced toxicity.
4. Investigation of the potential applications of DPPTA in other fields, such as inflammation, pain, and infectious diseases.
5. Elucidation of the molecular mechanisms underlying the biological effects of DPPTA, using advanced techniques such as proteomics and genomics.
In conclusion, DPPTA is a promising compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
合成法
DPPTA can be synthesized using a multi-step process, starting with the reaction of 3,5-dimethylphenol with propionic anhydride to form 3,5-dimethylphenyl propionate. The propionate is then reacted with sodium azide to form the corresponding azide, which is subsequently reduced with palladium on carbon to form the tetrazole ring. Finally, the tetrazole is coupled with 2-propylacetoacetamide to form DPPTA.
特性
製品名 |
2-(3,5-dimethylphenoxy)-N-(2-propyl-2H-tetraazol-5-yl)acetamide |
|---|---|
分子式 |
C14H19N5O2 |
分子量 |
289.33 g/mol |
IUPAC名 |
2-(3,5-dimethylphenoxy)-N-(2-propyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C14H19N5O2/c1-4-5-19-17-14(16-18-19)15-13(20)9-21-12-7-10(2)6-11(3)8-12/h6-8H,4-5,9H2,1-3H3,(H,15,17,20) |
InChIキー |
IVCCAHSNQCEIFY-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=O)COC2=CC(=CC(=C2)C)C |
正規SMILES |
CCCN1N=C(N=N1)NC(=O)COC2=CC(=CC(=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide](/img/structure/B238209.png)

![2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B238224.png)


![N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B238233.png)



![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)



